1-Isobutyl-3-methyl-1h-pyrazole-5-sulfonyl chloride
Description
1-Isobutyl-3-methyl-1H-pyrazole-5-sulfonyl chloride is a pyrazole-based sulfonyl chloride derivative with the molecular formula C₈H₁₃ClN₂O₂S and a molecular weight of 236.72 g/mol . This compound is characterized by a pyrazole ring substituted with an isobutyl group at the 1-position, a methyl group at the 3-position, and a sulfonyl chloride functional group at the 5-position. Sulfonyl chlorides are highly reactive intermediates, widely used in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical and agrochemical applications .
According to CymitQuimica, this compound was historically available in high purity (95%) and required storage at +4°C . However, it is currently listed as discontinued, with procurement dependent on specialized requests . Its applications include serving as a building block for drug candidates targeting anti-inflammatory and antipyretic pathways, leveraging the pyrazole scaffold’s bioactivity .
Properties
IUPAC Name |
5-methyl-2-(2-methylpropyl)pyrazole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2S/c1-6(2)5-11-8(14(9,12)13)4-7(3)10-11/h4,6H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIABXQPBHUWBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)S(=O)(=O)Cl)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189359 | |
| Record name | 3-Methyl-1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245806-70-5 | |
| Record name | 3-Methyl-1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245806-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-3-methyl-1h-pyrazole-5-sulfonyl chloride typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. This process can be carried out under mild conditions, often using catalysts such as silver or copper to facilitate the reaction . The reaction conditions are optimized to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions, followed by purification steps such as recrystallization or chromatography. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-3-methyl-1h-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: It can undergo cycloaddition reactions with suitable dipolarophiles to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Catalysts: Silver, copper, and palladium catalysts are often employed to facilitate various reactions.
Major Products:
Sulfonamide Derivatives: Formed by the substitution of the sulfonyl chloride group with amines.
Sulfonate Esters: Formed by the substitution with alcohols.
Heterocyclic Compounds: Formed through cycloaddition reactions.
Scientific Research Applications
1-Isobutyl-3-methyl-1h-pyrazole-5-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of functional materials with specific properties.
Biological Studies: Explored for its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Isobutyl-3-methyl-1h-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which is crucial in its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1-isobutyl-3-methyl-1H-pyrazole-5-sulfonyl chloride, we compare it structurally and functionally with analogous pyrazole sulfonyl chlorides and related derivatives. Key differences in substituents, reactivity, and applications are highlighted below.
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
*Calculated from structural data in .
Key Observations
Substituent Effects on Reactivity and Applications: The sulfonyl chloride group in this compound confers high electrophilicity, enabling nucleophilic substitution reactions to form sulfonamides or sulfonate esters . In contrast, the sulfanyl group in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde reduces reactivity but enhances stability, making it suitable for antibacterial applications . Isobutyl vs. The cyclopentyl analog (1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride) offers a rigid, cyclic structure that may enhance binding to hydrophobic enzyme pockets in agrochemicals .
Functional Group Diversity :
- The trifluoromethyl group in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde enhances metabolic stability and electron-withdrawing effects, critical for antimicrobial activity .
- Pyrimidinyl amine derivatives (e.g., 2-(1-methyl-1H-pyrazol-4-yl)-pyrimidin-5-ylamine) shift functionality toward hydrogen bonding and kinase inhibition, diverging from sulfonyl chlorides’ electrophilic roles .
Synthesis and Stability Challenges :
- Steric hindrance from the isobutyl group complicates sulfonation and chlorination steps during synthesis, requiring optimized reaction conditions .
- The discontinued status of this compound suggests challenges in scalability or stability, contrasting with the cyclopentyl analog , which remains in production .
Research Findings
- A 2025 CymitQuimica study noted that pyrazole sulfonyl chlorides with bulky alkyl substituents (e.g., isobutyl) exhibit reduced aqueous solubility but improved membrane permeability in drug-delivery assays .
- Computational modeling indicates that the methyl group at the 3-position in this compound minimizes steric clashes during protein binding, enhancing target affinity compared to unsubstituted analogs .
Biological Activity
1-Isobutyl-3-methyl-1H-pyrazole-5-sulfonyl chloride is a compound belonging to the pyrazole family, characterized by its unique structure that includes an isobutyl group, a methyl group, and a sulfonyl chloride functional group. This compound is notable for its high reactivity, particularly due to the sulfonyl chloride moiety, which allows it to engage in various chemical reactions and biological activities.
Chemical Reactions
This compound can undergo several types of reactions:
- Substitution Reactions : The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
- Oxidation and Reduction : The compound can participate in oxidation and reduction reactions depending on the reagents used.
- Cycloaddition Reactions : It can react with suitable dipolarophiles to form more complex heterocyclic structures.
The mechanism of action involves the interaction of the sulfonyl chloride group with nucleophilic sites on proteins or other biomolecules. This reactivity can inhibit enzyme activity or modify protein function, making it significant in therapeutic applications.
Pharmacological Potential
The biological activity of this compound has been explored in various contexts:
- Anti-inflammatory Activity : Compounds derived from pyrazoles have demonstrated anti-inflammatory properties. For instance, related pyrazole derivatives have shown significant inhibition of COX enzymes, which are crucial in inflammation pathways. Some studies report IC50 values as low as 0.02–0.04 μM for COX-2 inhibitors derived from similar structures .
- Antimicrobial Activity : Pyrazole compounds have exhibited antimicrobial effects against various pathogens. Research indicates that modifications in the pyrazole structure can enhance antibacterial activity against strains such as E. coli and S. aureus .
Case Studies
Several studies have highlighted the biological efficacy of pyrazole derivatives:
- Anti-inflammatory Studies : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory activity. One study reported that specific compounds had IC50 values ranging from 60.56 to 69.15 μg/mL, comparable to standard anti-inflammatory drugs like diclofenac .
- Antimicrobial Evaluations : In another study, a group of pyrazole derivatives was synthesized and evaluated against Mycobacterium tuberculosis (MTB) strains, showing promising results with significant inhibition compared to standard treatments .
Comparative Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
